molecular formula C10H12ClNO2 B2405920 4-(Azetidin-3-yl)benzoic acid;hydrochloride CAS No. 2416236-72-9

4-(Azetidin-3-yl)benzoic acid;hydrochloride

Cat. No. B2405920
CAS RN: 2416236-72-9
M. Wt: 213.66
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yl)benzoic acid;hydrochloride” is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 .


Molecular Structure Analysis

The InChI code for “4-(Azetidin-3-yl)benzoic acid;hydrochloride” is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Azetidin-3-yl)benzoic acid;hydrochloride” is a solid at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

  • A study by Mistry and Desai (2006) described the synthesis of azetidinones and their screening for antibacterial and antifungal activities, highlighting the potential of 4-(Azetidin-3-yl)benzoic acid derivatives in pharmacology (Mistry & Desai, 2006).

Anti-Inflammatory Activity

  • Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and tested their anti-inflammatory effects, finding potent results compared to indomethacin (Sharma, Maheshwari, & Bindal, 2013).

Antimicrobial Properties

  • Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives, showing moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).
  • Shah et al. (2014) reported the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives with significant antibacterial and antifungal activities (Shah et al., 2014).

Molecular Docking Simulation for Analgesic Anti-Inflammatory Agents

  • Chhajed and Upasani (2016) conducted a study on 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones, demonstrating their potential as novel analgesic anti-inflammatory agents (Chhajed & Upasani, 2016).

Crystal Engineering for Pharmaceutical Cocrystals

  • Childs et al. (2004) explored the crystal engineering of pharmaceutical cocrystals, specifically focusing on amine hydrochlorides with organic acids. This research has implications for the design and properties of pharmaceutical compounds involving azetidin-3-yl benzoic acid derivatives (Childs et al., 2004).

Stereospecific Synthesis and Staudinger Cycloaddition Reaction

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(azetidin-3-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSGOCUHDSQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)benzoic acid;hydrochloride

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